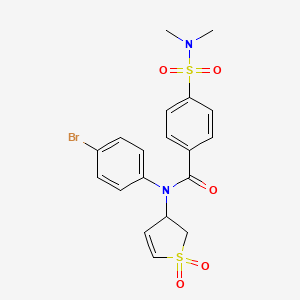![molecular formula C21H22N4O3S B2556856 N-(2-(4-メチルピペラジン-1-イル)ベンゾ[d]チアゾール-6-イル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボキサミド CAS No. 1105252-29-6](/img/structure/B2556856.png)
N-(2-(4-メチルピペラジン-1-イル)ベンゾ[d]チアゾール-6-イル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗精神病薬 (オランザピン):
- オランザピン (OZPN) は、統合失調症および関連する精神病の治療に使用されるよく知られた抗精神病薬です . 幻覚、妄想、思考の混乱などの症状の管理における有効性について広く研究されています。オランザピンは、特にドーパミンとセロトニンの受容体における神経伝達物質の活動を調節することにより作用します。
結晶学および溶媒和研究:
- 研究者は、さまざまな溶媒和物におけるオランザピンの結晶構造を調査してきました。 たとえば、オランザピンのプロパン-2-オール溶媒和物は、結晶学的軸に沿って柱を形成し、溶媒分子とオランザピン分子との間に水素結合が形成されます . これらの研究は、化合物の固体状態の特性に関する貴重な洞察を提供します。
シアノ化反応:
- オランザピン誘導体は、合成化学において探求されてきました。注目すべき例は、Cu(OAc)2を媒介としたベンゾイミダゾール誘導C–Hシアノ化反応におけるシアノ源としての2-(4-メチルピペラジン-1-イル)アセトニトリルの使用です。 この方法は、芳香族化合物からシアノ誘導体を容易に合成することを可能にし、化合物の汎用性を示しています .
アミド合成:
- N-メチルピペラジンフラグメントを含む新規カルボン酸アミドが合成されました。これらの化合物は、創薬および医薬品化学における潜在的な用途を提供します。 それらの構造的多様性と官能基は、さらなる調査のための興味深いターゲットとなっています .
抗精神病効果を超えた生物活性:
- 主に抗精神病薬として使用されますが、オランザピンは他の生物活性を示します。研究者は、セロトニン、ヒスタミン、アドレナリン受容体を含む神経伝達物質系に対するその効果を調査し続けています。 これらの調査は、追加の治療用途を明らかにする可能性があります .
作用機序
Target of Action
The primary targets of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is a key biochemical pathway involved in the inflammatory response . By inhibiting the COX enzymes, N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide prevents the production of prostaglandins, reducing inflammation and its downstream effects .
Pharmacokinetics
The compound’s efficacy suggests that it has suitable absorption, distribution, metabolism, and excretion properties to exert its anti-inflammatory effects .
Result of Action
The molecular and cellular effects of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide’s action include the inhibition of COX enzymes and the subsequent reduction in prostaglandin production . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
生化学分析
Biochemical Properties
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, it interacts with proteins like amyloid-like protein 2 and cathepsin D, influencing their activity and stability . These interactions are primarily mediated through binding to specific active sites or allosteric sites on the target biomolecules.
Cellular Effects
The effects of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving tyrosine kinases, leading to alterations in gene expression and cellular metabolism . It can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, it affects cell proliferation and differentiation by influencing the expression of key regulatory genes.
Molecular Mechanism
The molecular mechanism of action of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves several key interactions at the molecular level. This compound binds to the active sites of tyrosine kinases, inhibiting their phosphorylation activity and thereby blocking downstream signaling pathways . It also interacts with other biomolecules, such as amyloid-like protein 2 and cathepsin D, altering their conformation and activity . These interactions result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its effects may diminish over time due to cellular adaptation mechanisms.
Dosage Effects in Animal Models
The effects of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing adverse effects.
Metabolic Pathways
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its bioavailability and efficacy in vivo.
Transport and Distribution
The transport and distribution of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . It is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . The compound’s activity and function are influenced by its localization, with mitochondrial localization being critical for its pro-apoptotic effects . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.
特性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-24-8-10-25(11-9-24)21-23-15-7-6-14(12-19(15)29-21)22-20(26)18-13-27-16-4-2-3-5-17(16)28-18/h2-7,12,18H,8-11,13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBQZFLYUCCLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2556774.png)
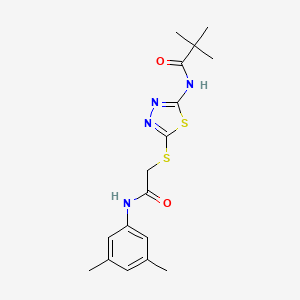

![3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2556779.png)
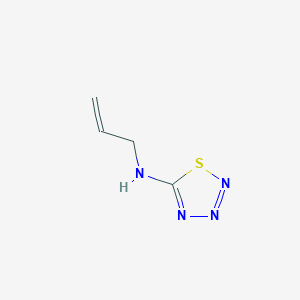
![N-[(1-cyclopentanecarbonylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2556781.png)
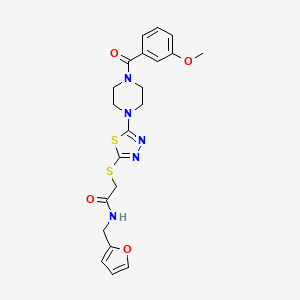
![3-[(E)-2-Cyano-2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)ethenyl]benzenesulfonyl fluoride](/img/structure/B2556783.png)
![4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556784.png)
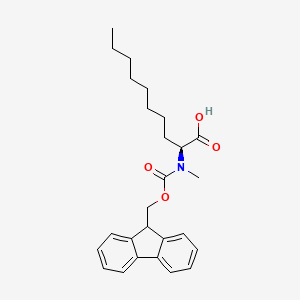
![7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2556790.png)
![Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B2556791.png)

